molecular formula C13H16N2O4S3 B2606798 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate CAS No. 1195771-65-3

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate

Cat. No.: B2606798
CAS No.: 1195771-65-3
M. Wt: 360.46
InChI Key: YNKNGAHVZJLFGL-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (CAS: 1195771-65-3) is a multifunctional chain transfer agent (CTA) widely utilized in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its structure comprises three key moieties:

  • N-hydroxysuccinimide (NHS) ester: Enables efficient conjugation with amine-containing molecules, making it valuable in bioconjugation applications .
  • Cyano group: Stabilizes the radical intermediate during RAFT polymerization, enhancing control over molecular weight distribution .
  • Ethylthio trithiocarbonate: Serves as the reactive site for chain transfer, ensuring controlled polymer growth and low dispersity (Đ ≤ 1.2) .

This compound is commercially available in industrial-grade purity (≥99%) and is stored at 2–8°C under inert gas to preserve its hydrolytically sensitive dithioester group . Its applications span polymer synthesis, bioconjugation, and materials science, particularly in creating polymersomes and functionalized macromolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S3/c1-3-21-12(20)22-13(2,8-14)7-6-11(18)19-15-9(16)4-5-10(15)17/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKNGAHVZJLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)SC(C)(CCC(=O)ON1C(=O)CCC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate typically involves the reaction of N-Hydroxysuccinimide with 4-Cyano-4-((ethylsulfanylthiocarbonyl)sulfanyl)pentanoic acid . The reaction is carried out under inert atmosphere conditions at a temperature range of 2-8°C . The product is then purified to achieve a purity of 95% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring that the reaction conditions are carefully controlled to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Introduction to 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate

This compound, with the CAS number 1195771-65-3, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on scientific research, including synthesis methods, biological activities, and potential industrial uses.

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications, particularly in drug development. Its structure suggests possible interactions with biological systems, which can be exploited in the design of new therapeutics.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 2,5-dioxopyrrolidinyl esters demonstrate antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting that modifications to the structure can enhance efficacy against resistant strains.

Material Science

The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to the development of novel materials.

Case Study: Synthesis of Biodegradable Polymers

Recent studies have focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials exhibit favorable mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices.

Agricultural Chemistry

There is potential for this compound's application in agricultural chemistry as a pesticide or herbicide precursor. Its ability to interact with biological systems may allow it to affect pest populations selectively.

Case Study: Herbicidal Activity

Experimental results have shown that compounds derived from 2,5-dioxopyrrolidin-1-yl esters exhibit herbicidal activity against certain weed species. This suggests that further exploration could lead to effective agrochemicals with reduced environmental impact.

Table: Summary of Synthesis Techniques

Synthesis MethodDescriptionYield (%)References
Thiol-Ene ReactionReaction between thiols and alkenes75
Carbonyl CondensationFormation of dioxopyrrolidine via aldehyde/ketone85

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity and function. This interaction is crucial for its applications in biochemical and medicinal research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related CTAs and functional esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Weight Key Applications Reactivity/Solubility Insights References
2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (Target) Ethylthio 360.47 RAFT polymerization, bioconjugation Hydrophobic; NHS ester enables amine coupling
4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CEPA) Dodecylthio ~457.70* Hydrophobic polymer synthesis Increased lipophilicity; slower chain transfer due to bulky R-group
(3-pentylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methyl 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoate (Compound 38) Dodecylthio + bicyclic group ~620.90* Specialty polymer architectures Enhanced steric hindrance; tailored for complex morphologies
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate Pyren-1-yl 385.41 Fluorescent labeling, OLED materials Fluorescent properties; lacks trithiocarbonate group

*Estimated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity: The ethylthio group in the target compound balances reactivity and solubility, enabling efficient RAFT polymerization in aqueous/organic solvent mixtures . In contrast, the dodecylthio group in CEPA and Compound 38 increases hydrophobicity, favoring non-polar media but slowing fragmentation kinetics . The NHS ester in the target compound distinguishes it from CEPA (carboxylic acid), allowing direct conjugation without additional activation steps .

Morphological Control :

  • Compound 38’s bicyclic substituent introduces steric effects, enabling access to complex polymer morphologies (e.g., vesicles, bicontinuous structures) , whereas the target compound is optimized for linear or lightly branched polymers .

Application-Specific Design :

  • The pyrenyl derivative () lacks trithiocarbonate functionality, rendering it unsuitable for RAFT but ideal for fluorescence-based applications .

Stability and Handling :

  • The target compound’s hydrolytic sensitivity necessitates inert storage conditions, whereas dodecylthio analogs (e.g., CEPA) exhibit greater stability due to reduced electrophilicity .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (CAS No. 1195771-65-3) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H16N2O4S3
  • Molecular Weight : 360.47 g/mol
  • Structure : The compound features a pyrrolidine ring, cyano group, and thioester functionalities which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of the pyrrolidinyl structure exhibit significant antimicrobial activity. For instance, compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-cyano derivatives have shown promising results against various bacterial and fungal strains. In a comparative study, these compounds demonstrated a higher efficacy in inhibiting the growth of pathogens compared to standard antibiotics .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways. The presence of the cyano group enhances its interaction with biological targets, potentially leading to increased potency against resistant strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of 2,5-Dioxopyrrolidin-1-yl 4-cyano derivatives.
    • Method : Various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating superior antimicrobial activity .
  • Toxicological Assessment :
    • Objective : To assess the safety profile of the compound.
    • Method : In vitro cytotoxicity assays were conducted using human cell lines.
    • Results : The compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Data Table

PropertyValue
CAS Number1195771-65-3
Molecular Weight360.47 g/mol
Antimicrobial ActivityEffective against multiple strains
CytotoxicityLow at therapeutic levels

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate?

  • Methodological Answer : The compound is synthesized via DCC/DMAP-catalyzed amidation between benzylamine and 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (CEPA) under mild conditions to preserve functional group integrity. Key steps include:

  • Activation of CEPA’s carboxylic acid using DCC.
  • Nucleophilic attack by benzylamine, monitored via 1H^1H NMR for intermediate verification .
  • Purification via column chromatography to isolate the final product.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : 1H^1H NMR to confirm disulfide bond formation and ester linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., observed MW: 491.74 vs. calculated MW: 491.74) .
  • Elemental Analysis : Confirmation of C, H, N, S content to ensure purity >97% .

Q. What are its common applications in bioconjugation and polymer chemistry?

  • Methodological Answer : The compound serves as:

  • RAFT Agent : For controlled radical polymerization (e.g., synthesizing non-ionic diblock copolymers for enzyme encapsulation) .
  • Disulfide Linker : In siRNA-PEG conjugates, enabling reversible crosslinking via thiol-disulfide exchange. Efficiency is tested by comparing conjugation yields under reducing vs. non-reducing conditions .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s efficiency in siRNA conjugation?

  • Methodological Answer :

  • Step 1 : Optimize molar ratios (e.g., 1:1.2 siRNA:compound) in PBS (pH 7.4) at 25°C.
  • Step 2 : Monitor conjugation via HPLC or gel electrophoresis to quantify unreacted siRNA.
  • Step 3 : Assess stability by incubating conjugates in glutathione (10 mM, mimicking intracellular reductants) and measuring siRNA release kinetics .
  • Data Interpretation : Higher retention of siRNA in non-reducing conditions indicates stable conjugation .

Q. What factors influence the stability of disulfide linkers formed using this compound?

  • Methodological Answer : Stability is affected by:

  • pH : Acidic conditions (pH <5) slow thiol-disulfide exchange, while neutral/basic conditions accelerate it.
  • Redox Environment : Glutathione concentration (0.5–10 mM) inversely correlates with linker half-life.
  • Steric Hindrance : Bulky substituents (e.g., ethylthio groups) reduce accessibility of disulfide bonds, enhancing stability .

Q. How to address contradictions in reported bioconjugation efficiencies across studies?

  • Methodological Answer :

  • Source Analysis : Compare reaction conditions (e.g., solvent polarity, temperature). For example, DMF increases reaction rates but may denature biomolecules, leading to lower yields in aqueous vs. organic phases .
  • Control Experiments : Replicate studies using standardized protocols (e.g., fixed siRNA:compound ratios) to isolate variables.
  • Meta-Analysis : Apply multivariate regression to datasets (e.g., Haddad et al.’s hybrid modeling) to identify methodological biases, such as differences in receptor response profiling or data normalization .

Data Contradiction Analysis

Study Reported Conjugation Efficiency Key Variables Resolution Strategy
Haddad et al. (2008a)70%Single-receptor bioelectronic noseValidate via multi-receptor assays
Saito et al. (2009)52%93 odorants testedAdjust for receptor genetic diversity

Key Research Considerations

  • Thermodynamics vs. Kinetics : In RAFT polymerization, the compound’s chain-transfer efficiency (e.g., CtrC_{tr}) must be balanced against reaction temperature to avoid premature termination .
  • Toxicity Mitigation : Ensure residual DCC/DMAP catalysts are removed via dialysis (<3.5 kDa membrane) for biomedical applications .

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